BenchChemオンラインストアへようこそ!

4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Nucleophilic substitution heterocyclic chemistry building block reactivity

4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2) is a heterocyclic building block within the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold extensively exploited for tyrosine kinase inhibitor development. The compound features a reactive chlorine atom at the C4 position that enables cross-coupling and nucleophilic substitution, a methyl substituent at C5 that introduces a stereogenic center, and a 5,6-dihydro-7-oxo lactam that provides hydrogen-bonding recognition elements.

Molecular Formula C8H8ClN3O
Molecular Weight 197.62 g/mol
CAS No. 1177447-31-2
Cat. No. B1458137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one
CAS1177447-31-2
Molecular FormulaC8H8ClN3O
Molecular Weight197.62 g/mol
Structural Identifiers
SMILESCC1CC(=O)NC2=C1C(=NC=N2)Cl
InChIInChI=1S/C8H8ClN3O/c1-4-2-5(13)12-8-6(4)7(9)10-3-11-8/h3-4H,2H2,1H3,(H,10,11,12,13)
InChIKeyHGBDGFXWZDTFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2): Procurement-Ready Scaffold for Kinase-Targeted Library Synthesis


4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2) is a heterocyclic building block within the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold extensively exploited for tyrosine kinase inhibitor development [1]. The compound features a reactive chlorine atom at the C4 position that enables cross-coupling and nucleophilic substitution, a methyl substituent at C5 that introduces a stereogenic center, and a 5,6-dihydro-7-oxo lactam that provides hydrogen-bonding recognition elements [2]. Its molecular formula is C₈H₈ClN₃O with a molecular weight of 197.62 g/mol, and it is commercially available from multiple vendors at purities of 95% or higher [3].

Why Generic 4-Chloropyrido[2,3-d]pyrimidin-7(8H)-ones Cannot Replace 4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2)


The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold derives its biological activity from precise spatial arrangement of substituents around the bicyclic core [1]. The C5 methyl group in the target compound introduces a chiral center that directly controls the three-dimensional presentation of the C4 chlorine and the lactam carbonyl to biological targets [2]. Generic 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones lacking this C5 methyl cannot reproduce the same stereochemical environment, while fully aromatic analogs (e.g., 4-chloro-5-methylpyrido[2,3-d]pyrimidine, CAS 2954733-50-5) lack the 7-oxo lactam required for key hydrogen-bonding interactions with kinase hinge regions [1]. These structural differences preclude simple one-to-one interchange in any structure–activity relationship (SAR) program targeting kinase selectivity.

Quantitative Differentiation Evidence: 4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2) vs. Closest Analogs


Nucleophilic Substitution Efficiency at C4: 4-Chloro-5-methyl vs. Unsubstituted C5 Analogs

Victory et al. reported that nucleophilic substitution of 4-halogenated 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones proceeds with good to high yields even when a neighboring methyl group is present at C5, demonstrating that the C5 methyl does not sterically impair C4 reactivity [1]. This finding is critical because C5-unsubstituted 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones lack the stereochemical handle but offer no reactivity advantage, while bulkier C5 substituents (e.g., phenyl or isopropyl) can significantly reduce substitution rates.

Nucleophilic substitution heterocyclic chemistry building block reactivity

C4 Derivatization Versatility via Cross-Coupling: Suzuki–Miyaura Reactivity of 4-Chloropyrido[2,3-d]pyrimidin-7(8H)-ones

Mont et al. demonstrated that 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones bearing a carbon substituent at C2 undergo efficient Suzuki–Miyaura cross-coupling at the C4 chlorine under microwave irradiation, enabling the introduction of aryl, heteroaryl, and alkenyl diversity [1]. The 4-chloro-5-methyl congener (the target compound) extends this diversification capability to a scaffold that additionally carries a stereocenter at C5, a feature absent in the 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones originally reported. This enables access to an expanded chiral chemical space inaccessible from the achiral C5-unsubstituted analogs [1].

Suzuki coupling C4 diversification combinatorial chemistry

Kinase Inhibitor Scaffold Validation: Pyrido[2,3-d]pyrimidin-7(8H)-ones as ZAP-70 and Raf Kinase Targeting Templates

Masip et al. established that 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones exhibit biological activity as ZAP-70 tyrosine kinase inhibitors, with the C4 position serving as a critical diversity point for modulating potency and selectivity [1]. Independently, Schoop et al. disclosed pyrido[2,3-d]pyrimidin-7-one derivatives as Raf kinase inhibitors with anti-proliferative activity against tumor cells, where all tested compounds inhibited c-Raf and p38 at 70–100% in vitro [2]. The target compound, bearing both the C4 chlorine handle and the C5 methyl, serves as a key synthetic intermediate that uniquely maps onto both the ZAP-70 and Raf inhibitor pharmacophore space, whereas 4-chloropyrido[2,3-d]pyrimidine (CAS 28732-79-8, lacking the 7-oxo) and 4-chloro-5-methylpyrido[2,3-d]pyrimidine (CAS 2954733-50-5, lacking the 5,6-dihydro-7-oxo) fall outside this validated activity space.

ZAP-70 tyrosine kinase inhibitor cancer therapeutics

Chiral Resolution Potential: (R)- and (S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one Enantiomers

Vendor catalogs list both (R)-4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1295516-68-5) and the (S)-enantiomer as distinct products , indicating that the racemic target compound (CAS 1177447-31-2) is amenable to chiral resolution. The commercial availability of separated enantiomers enables procurement of stereochemically defined building blocks for enantioselective kinase inhibitor development. In contrast, 4-chloro-5-methylpyrido[2,3-d]pyrimidine (CAS 2954733-50-5) is an achiral, fully aromatic system that cannot provide stereochemical diversity.

chiral resolution enantioselective synthesis stereochemistry

Dehydrogenation Potential: Access to Fully Aromatic Pyrido[2,3-d]pyrimidin-7(8H)-ones

Recent work by the Borrell group demonstrated that 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones can be oxidatively dehydrogenated under autocatalytic photoinduced conditions to yield the corresponding fully aromatic C5–C6 unsaturated systems [1]. This transformation provides access to two distinct chemotypes from a single building block: the saturated 5,6-dihydro scaffold (kinase hinge-binding via sp³-enforced conformation) and the unsaturated pyrido[2,3-d]pyrimidin-7(8H)-one (extended π-system for stacking interactions). The 4-chloro-5-methyl substitution pattern is retained through dehydrogenation, meaning the stereochemical information at C5 is lost upon aromatization but the methyl substituent is preserved as a C5 aryl methyl group. In contrast, 4-chloro-5-methylpyrido[2,3-d]pyrimidine (CAS 2954733-50-5) is already fully aromatic and cannot access the saturated scaffold space.

oxidative dehydrogenation C5–C6 unsaturation scaffold diversification

Commercial Availability and Purity Benchmarking: CAS 1177447-31-2 vs. Alternative 4-Halopyrido[2,3-d]pyrimidin-7(8H)-ones

The target compound is stocked by multiple global vendors including American Elements, AKSci (95% purity), Leyan (98%+ purity), and VWR [1]. In contrast, the 4-bromo analog (4-bromo-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one) does not appear in major vendor catalogs, and the 4-iodo analog is similarly absent from commercial inventories. The 4-chloro congener thus represents the most accessible halogenated entry point to the 5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold, balancing sufficient reactivity for cross-coupling with robust commercial supply.

commercial availability purity comparison supply chain

Optimal Application Scenarios for 4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1177447-31-2)


Chiral Kinase Inhibitor Library Synthesis via C4 Suzuki–Miyaura Diversification

Building on the microwave-assisted Suzuki coupling methodology validated for 4-chloropyrido[2,3-d]pyrimidin-7(8H)-ones [1], the target compound enables construction of enantiomerically enriched kinase inhibitor libraries. The C4 chlorine serves as the diversification handle for introducing aryl or heteroaryl groups, while the C5 methyl stereocenter can be exploited to generate diastereomerically pure products when coupled with chiral amines or used in enantioselective chromatography. This scenario is directly aligned with ZAP-70 inhibitor development efforts, where C4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated promising biological activity [2].

Dual-Scaffold Medicinal Chemistry: Accessing Both Saturated and Unsaturated Chemotypes from a Single Building Block

The target compound can be deployed either as the saturated 5,6-dihydro scaffold for kinase hinge-region binding or oxidatively dehydrogenated to the fully aromatic pyrido[2,3-d]pyrimidin-7(8H)-one under autocatalytic photoinduced conditions [3]. This dual-access strategy reduces the number of building blocks required in a parallel synthesis workflow and enables rapid exploration of both sp³-enriched and planar chemotypes within the same SAR campaign. The approach is particularly valuable for Raf kinase programs where both saturated and unsaturated pyrido[2,3-d]pyrimidin-7-ones have shown anti-proliferative activity [4].

Stereochemical SAR Exploration via Enantiomerically Pure Building Blocks

With both (R)-enantiomer (CAS 1295516-68-5) and (S)-enantiomer commercially available , the racemic target compound (CAS 1177447-31-2) serves as the starting material for chiral resolution or as a cost-effective racemic precursor for initial screening followed by enantiomer-specific follow-up. This is critical for kinase targets where enantioselective inhibition has been documented, such as DYRK1B, where pyrido[2,3-d]pyrimidine analogs have shown potent enantioselective inhibition [5].

Nucleophilic Substitution at C4 for 4-Amino-5-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one Synthesis

Following the methodology of Victory et al., which confirmed that nucleophilic substitution at C4 proceeds efficiently even with a C5 methyl group present [6], the target compound can be directly converted to 4-amino, 4-alkoxy, or 4-thioether derivatives without requiring protecting groups. This enables one-step access to a diverse set of 4-substituted-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones for kinase inhibitor screening, reducing the synthetic step count compared to routes that require separate introduction of the C4 and C5 substituents.

Quote Request

Request a Quote for 4-chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.